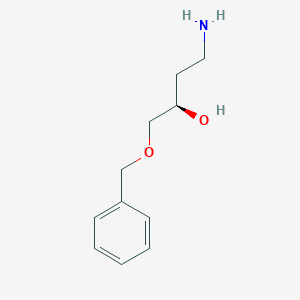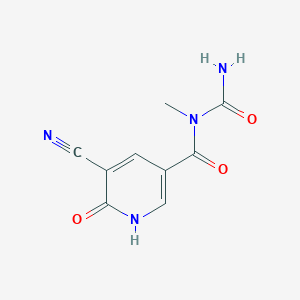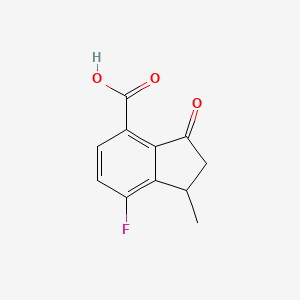
7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a synthetic organic compound that belongs to the indene family. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 1st position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position of the indene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide in the presence of a base.
Oxidation: The keto group at the 3rd position can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group at the 4th position can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Indene-4-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
7-Fluoroindene-4-carboxylic acid: Similar structure but lacks the methyl and keto groups.
1-Methylindene-4-carboxylic acid: Similar structure but lacks the fluorine and keto groups.
Uniqueness: 7-Fluoro-1-methyl-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the combination of the fluorine, methyl, keto, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H9FO3 |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
7-fluoro-1-methyl-3-oxo-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C11H9FO3/c1-5-4-8(13)10-6(11(14)15)2-3-7(12)9(5)10/h2-3,5H,4H2,1H3,(H,14,15) |
Clave InChI |
KXYJXOOJIOAVRD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(C=CC(=C12)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


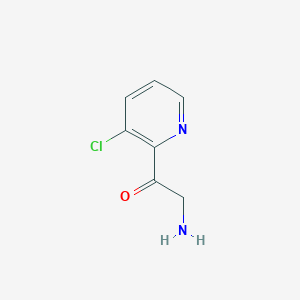
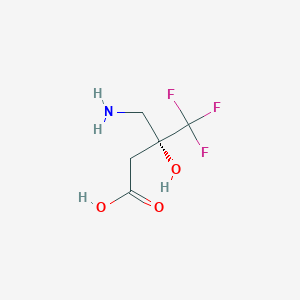
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
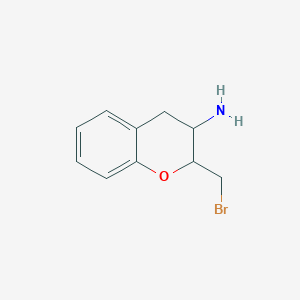
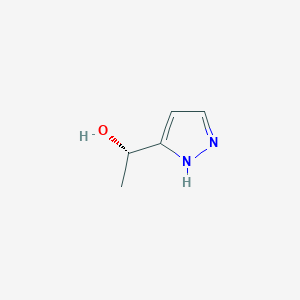
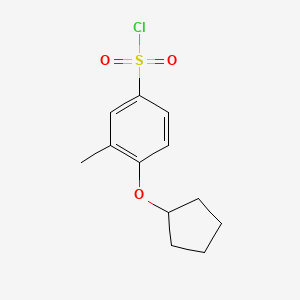
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
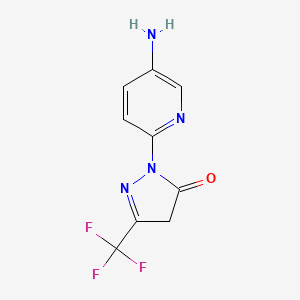
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)
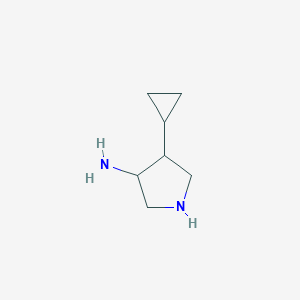
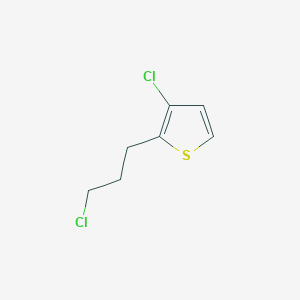
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
